2-Chloro-3-cyano-4-fluorobenzoic acid
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Overview
Description
2-Chloro-3-cyano-4-fluorobenzoic acid is an organic compound with the molecular formula C8H3ClFNO2 It is a derivative of benzoic acid, characterized by the presence of chloro, cyano, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with 2,6-dichloro-3-fluorobenzonitrile as the raw material. This compound undergoes a series of reactions, including bromination, Grignard reaction, and carboxylation, to yield the target product . The reaction conditions often involve the use of solvents like diethyl ether and reagents such as n-butyl chloride and carbon dioxide.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and safety. The use of automated reactors and controlled environments ensures consistent quality and minimizes the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyano-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro, cyano, and fluoro groups can be substituted under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-3-cyano-4-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyano-4-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro, cyano, and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-fluorobenzoic acid: Similar structure but lacks the chloro group.
2-Chloro-4-fluorobenzoic acid: Similar structure but lacks the cyano group.
4-Chloro-2-fluorobenzoic acid: Similar structure but with different positions of substituents.
Uniqueness
2-Chloro-3-cyano-4-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H3ClFNO2 |
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Molecular Weight |
199.56 g/mol |
IUPAC Name |
2-chloro-3-cyano-4-fluorobenzoic acid |
InChI |
InChI=1S/C8H3ClFNO2/c9-7-4(8(12)13)1-2-6(10)5(7)3-11/h1-2H,(H,12,13) |
InChI Key |
NKUIOPCUSIQNKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)C#N)F |
Origin of Product |
United States |
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